Iothalamate sodium I 131

Description

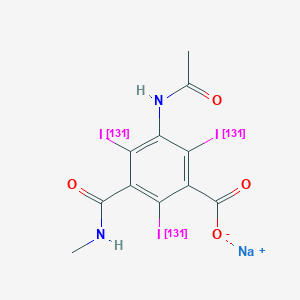

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-KYJPGBFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-98-4 | |

| Record name | Iothalamate sodium I 131 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOTHALAMATE SODIUM I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemical Synthesis and Characterization of Iothalamate Sodium I 131 for Research

Radiosynthesis Methodologies for Iothalamate Sodium I 131

The synthesis of Iothalamate Sodium I 131 for research applications involves the incorporation of the Iodine-131 radionuclide into the iothalamate molecule. This process is typically achieved through direct labeling methods that require careful optimization to ensure high radiochemical yield and purity.

The primary method for preparing Iothalamate Sodium I 131 is through a direct labeling process known as isotope exchange. akjournals.compharmacylibrary.com This technique is a form of electrophilic substitution reaction where a radioactive iodine atom replaces a stable iodine atom already present in the iothalamate molecule. pharmacylibrary.com The process generally involves heating a mixture of sodium iothalamate and carrier-free Sodium Iodide I-131 (Na¹³¹I). akjournals.com

In this approach, the iodide anion from the Na¹³¹I solution acts as the labeling agent. nih.gov Isotope exchange reactions often require vigorous conditions, such as elevated temperatures, to proceed efficiently. pharmacylibrary.comnih.gov For instance, a common procedure involves heating the reaction mixture in an autoclave to facilitate the exchange. akjournals.com The use of a copper(I) catalyst has also been noted as a potential method to accelerate such reactions. pharmacylibrary.com While various oxidizing agents are often employed in radioiodination to generate a more electrophilic iodine species (I⁺), the isotope exchange method for an already iodinated compound like iothalamate relies primarily on heat to drive the reaction. pharmacylibrary.comnih.gov

The efficiency of the radioiodination process is highly dependent on the optimization of several reaction parameters, including substrate concentration, pH, and reaction time. Research has shown that adjusting these conditions is critical for maximizing the labeling yield.

In one series of experiments, the highest radiochemical yields were achieved when using specific concentrations of sodium iothalamate. akjournals.com The reaction was tested using different buffer solutions to control the pH, including acetate (B1210297) buffers (pH 4.0 and 5.5) and a phosphate (B84403) buffer (pH 7.4). akjournals.com The results indicated that the amount of substrate significantly impacts the yield. akjournals.com

| Amount of Iothalamate (mmol) | Radiochemical Yield (%) |

| 0.01 | 92.8 - 93.5 |

| 0.02 | 96.9 - 97.6 |

| 0.05 | 97.8 - 98.5 |

This table presents data on the effect of sodium iothalamate concentration on the radiochemical yield of the I-131 labeling reaction, based on findings from Alvarez J. et al. akjournals.com

Determining the radiochemical yield and purity of the final product is a crucial step to ensure its suitability for research. The primary strategy for enhancing yield is the careful optimization of reaction conditions as previously described. akjournals.compharmacylibrary.com

Radiochemical purity (RCP) is typically assessed using chromatographic techniques that separate the labeled compound from unreacted free radioiodide. akjournals.comnih.gov Methods have evolved from using two separate paper chromatography strips, a time-consuming process, to more rapid single-strip systems. nih.gov For instance, a single instant thin-layer chromatography (ITLC) strip using a mobile phase of 2-butanol:acetic acid:water can effectively separate [¹²⁵I]sodium iothalamate (Rf = 0.44-0.67) from free ¹²⁵I (Rf = 0.89-1.00) in approximately one hour. nih.gov

Isotopic Considerations in Iothalamate Radiopharmaceutical Development

The choice of radionuclide is a fundamental aspect of developing any radiopharmaceutical. For iothalamate, different iodine isotopes have been used, each with distinct physical properties that make them suitable for specific research or clinical applications.

Iodine-131 is a widely available reactor-produced radionuclide. nih.gov The most common production method involves the neutron irradiation of a natural tellurium target in a nuclear reactor. wikipedia.org In this process, the stable isotope Tellurium-130 (¹³⁰Te), which constitutes about 34% of natural tellurium, absorbs a neutron to become Tellurium-131 (¹³¹Te). wikipedia.org This intermediate then undergoes beta decay with a half-life of 25 minutes to form Iodine-131. wikipedia.org

Another significant source of Iodine-131 is as a product of nuclear fission. wikipedia.org It is a major fission product of both Uranium-235 and plutonium, making up nearly 3% of the total fission products by weight. wikipedia.orgnih.gov

After production, the Iodine-131 is separated and purified. wikipedia.orgiaea.org Separation methods include a "dry" process, where irradiated tellurium is heated in a furnace to sublimate the volatile iodine, which is then captured. iaea.org This method is noted for producing high-purity ( >99.5%) Iodine-131. iaea.org The final product for radiolabeling is typically supplied as a solution of Sodium Iodide (Na¹³¹I) in dilute sodium hydroxide. nih.gov

While this article focuses on Iothalamate Sodium I 131, it is valuable to compare Iodine-131 with Iodine-125, another radioisotope commonly used to label iothalamate for research, particularly for renal function studies. nih.govmdpi.com

Iodine-131 (¹³¹I) has a half-life of approximately 8.02 days and decays by emitting both beta particles and gamma radiation. wikipedia.orgnih.gov The beta emissions are responsible for its therapeutic effects, while the principal gamma photon (364 keV) allows for external imaging with a gamma camera, for example, in Single Photon Emission Computed Tomography (SPECT). pharmacylibrary.comnih.govmdpi.com This dual-decay mechanism makes ¹³¹I a versatile isotope for both diagnostic and therapeutic applications. wikipedia.orgnih.gov However, for purely diagnostic imaging, its high-energy gamma rays result in lower image resolution compared to other isotopes and necessitate heavy collimation. pharmacylibrary.com The associated beta emission also contributes to a higher radiation absorbed dose for the patient. pharmacylibrary.com

Iodine-125 (¹²⁵I) , in contrast, has a much longer half-life of 59.4 days. mdpi.comopenmedscience.com It decays via electron capture, emitting low-energy gamma (35.5 keV) and X-ray (27 keV) photons. mdpi.com These low-energy emissions are not well-suited for standard diagnostic imaging but result in a lower radiation dose to the patient. pharmacylibrary.comopenmedscience.com Due to its long half-life and favorable radiation profile for non-imaging studies, [¹²⁵I]-iothalamate is widely considered a gold standard tracer for in vivo research applications, especially for the precise measurement of GFR. nih.govmdpi.comnih.govmdpi.com

| Feature | Iodine-131 (¹³¹I) | Iodine-125 (¹²⁵I) |

| Half-life | ~8.02 days wikipedia.orgnih.gov | ~59.4 days mdpi.comopenmedscience.com |

| Decay Mode | Beta & Gamma Emission wikipedia.orgnih.gov | Electron Capture (emits low-energy Gamma & X-rays) mdpi.com |

| Principal Photon Energy | 364 keV pharmacylibrary.com | 27-35.5 keV mdpi.comopenmedscience.com |

| Primary Application with Iothalamate | GFR measurement, diagnostic imaging (SPECT) ontosight.ainih.govmdpi.com | "Gold standard" for GFR measurement (non-imaging), in vitro assays, preclinical research nih.govmdpi.comnih.gov |

| Imaging Capability | Yes, but with lower resolution due to high energy pharmacylibrary.com | Not suitable for standard gamma camera imaging pharmacylibrary.commdpi.com |

| Radiation Dose | Higher, due to beta particle emission pharmacylibrary.com | Lower openmedscience.com |

Quality Control and Radiochemical Purity Assessment of Iothalamate Sodium I 131 Preparations

Rigorous quality control is essential to ensure the purity and integrity of Iothalamate Sodium I 131 preparations. The primary goal is to determine the radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form—in this case, I-131 bound to iothalamate. nih.gov The main radiochemical impurity of concern is free sodium iodide I-131. akjournals.com Regulatory and quality standards typically require a radiochemical purity of not less than 98% for iodinated radiopharmaceuticals. who.int

Analytical Techniques for Free Iodide Determination

Several chromatographic methods are employed to separate and quantify free iodide from the labeled compound. These techniques rely on the different migration properties of the small iodide ion compared to the larger iothalamate molecule in a given solvent system. akjournals.comnih.gov

Paper and Thin-Layer Chromatography: Paper chromatography (PC) and instant thin-layer chromatography (ITLC) are the most common analytical methods. who.intnih.gov In these procedures, a small spot of the radiopharmaceutical is applied to a chromatography strip, which is then developed in a tank containing a specific mobile phase (solvent system).

Paper Chromatography (PC): A standard method uses chromatography paper with a mobile phase consisting of a mixture of methanol (B129727) and ammonium (B1175870) hydroxide. who.int

Instant Thin-Layer Chromatography (ITLC): A faster method utilizes ITLC strips impregnated with polysilicic acid gel (ITLC-SA). nih.gov A mobile phase of 2-butanol, acetic acid, and water allows for rapid separation, typically within an hour. nih.gov

After the solvent front has moved a sufficient distance up the strip, the strip is removed, dried, and analyzed. The distribution of radioactivity is measured using a suitable radiation detector, such as a gamma counter, by scanning the entire length of the strip. akjournals.comnih.gov The free iodide (¹³¹I⁻) moves with or near the solvent front, while the labeled Iothalamate Sodium I 131 moves a shorter distance from the origin. nih.gov The relative front (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are calculated to identify and quantify the components.

The following table summarizes key parameters for two common chromatographic QC methods.

| Parameter | Method 1: Paper Chromatography who.int | Method 2: Instant Thin-Layer Chromatography (ITLC) nih.gov |

| Stationary Phase | Chromatography Paper | Polysilicic Acid Gel (ITLC-SA) |

| Mobile Phase | Methanol:Ammonium Hydroxide (100:1.5 v/v) | 2-Butanol:Acetic Acid:Water (140:2.5:70 v/v) |

| Typical Development Time | ~1.5 - 2 hours | ~1 hour |

| Rf of Iothalamate I-131 | Remains near the origin | 0.44 - 0.67 |

| Rf of Free Iodide (¹³¹I⁻) | Migrates with the solvent front | 0.89 - 1.00 |

Other techniques such as paper electrophoresis have also been successfully used to separate free radioiodine from the labeled product. akjournals.com High-performance liquid chromatography (HPLC) can also be employed for a more detailed analysis of radiochemical purity. researchgate.net

Radiochemical Stability Studies of Labeled Iothalamate Sodium I 131

Stability studies are performed to determine the shelf-life of the radiolabeled compound under specific storage conditions. The primary concern is the potential for de-iodination, where the I-131 isotope detaches from the iothalamate molecule over time, increasing the amount of free radioiodine impurity.

Research on the stability of Iothalamate Sodium I 131 has shown it to be a relatively stable compound. akjournals.com In one study, preparations of Iothalamate Sodium I 131 were stored under refrigeration (protected from light) and their radiochemical purity was assessed every seven days for a period of five weeks. akjournals.com

The results of such studies are critical for establishing an appropriate expiration date for a given batch of the radiopharmaceutical.

| Time Point | Storage Condition | Finding |

| Week 1-5 | Refrigerated | No noticeable increase in free radioiodine content was observed. akjournals.com |

The stability data indicates that when stored properly, Iothalamate Sodium I 131 maintains high radiochemical purity for several weeks, making it suitable for research use over that period. akjournals.com

Mechanistic Basis of Iothalamate Sodium in Biological Systems As a Research Marker

Glomerular Filtration as the Primary Excretory Pathway of Iothalamate

The primary mechanism for the elimination of iothalamate from the body is through glomerular filtration. rsna.orgpharmacylibrary.com This process involves the passage of blood through the glomeruli of the kidneys, where water and small solutes, including iothalamate, are filtered from the blood to form a primary urine filtrate. The structural and chemical properties of the iothalamate molecule allow it to be freely filtered by the glomeruli. nih.gov

Evidence for Negligible Tubular Secretion or Reabsorption

A crucial aspect of an ideal GFR marker is that it should not be actively secreted or reabsorbed by the renal tubules after being filtered by the glomeruli. pharmacylibrary.comnih.gov Extensive studies in various experimental models, including dogs and aglomerular fish, have provided compelling evidence that iothalamate meets this criterion. rsna.org

In studies using aglomerular fish, which lack glomeruli and thus rely on tubular secretion for urine formation, the excretion of iothalamate was found to be minimal. rsna.org This finding strongly suggests that tubular secretion is not a significant pathway for iothalamate elimination. rsna.org Furthermore, direct comparisons of simultaneous renal clearances of radioiodinated iothalamate and inulin (B196767) in humans and dogs have consistently shown a clearance ratio of approximately 1.00. rsna.orgcolab.ws This indicates that the amount of iothalamate cleared from the plasma is equivalent to the amount filtered at the glomerulus, with negligible contribution from tubular secretion or reabsorption. rsna.orgpharmacylibrary.comnih.gov While some studies have suggested a minor degree of tubular secretion, the overwhelming consensus from decades of research supports the view that for practical purposes, tubular handling of iothalamate is insignificant. scispace.com

Systemic Distribution Dynamics of Iothalamate in Experimental Models

Following intravenous administration, iothalamate sodium I 131 rapidly distributes throughout the extracellular fluid compartment. Its distribution dynamics are a key factor in its use for measuring GFR and understanding fluid balance in various physiological and pathological states.

Time-Dependent Tissue Concentration Profiles

Experimental studies in animal models, such as dogs, have elucidated the time-dependent changes in iothalamate concentration in various tissues. After injection, the plasma concentration of iothalamate declines in a multi-exponential fashion. This decline reflects both its distribution into the extravascular space and its clearance by the kidneys.

The volume of distribution of iothalamate is often used as an index of the extracellular fluid volume. ahajournals.org Studies have shown that during periods of fluid retention, such as that induced by aldosterone (B195564) infusion, the sodium iothalamate space increases, reflecting an expansion of the extracellular fluid volume. ahajournals.org

Factors Influencing Extravascular-Intravascular Exchange

The movement of iothalamate between the intravascular (blood plasma) and extravascular (interstitial fluid) compartments is governed by several factors. These include:

Capillary Permeability: The permeability of the capillary walls to iothalamate influences the rate at which it moves into the interstitial space.

Plasma Protein Binding: While iothalamate has low protein binding, any binding to plasma proteins such as albumin would restrict its movement out of the vasculature.

Fluid Shifts: Changes in hydration status and hormonal regulation can alter the distribution of fluid between the intravascular and extravascular compartments, thereby affecting iothalamate concentrations. ahajournals.org For instance, dehydration has been shown to depress the clearance of iothalamate. snmjournals.org

The dynamic equilibrium between the intravascular and extravascular compartments is crucial for the accurate measurement of GFR using plasma clearance methods, as these methods rely on the modeling of iothalamate's distribution and elimination from the body. nih.gov

Table 1: Comparison of Renal Clearance of Iothalamate and Inulin

| Species | Number of Subjects/Animals | Mean Clearance Ratio (Iothalamate/Inulin) | Reference |

| Human | 21 | 1.00 | colab.ws |

| Dog | Not Specified | Essentially the same | rsna.org |

Interactive Data Table: Factors Influencing Iothalamate Distribution

| Factor | Influence on Extravascular Distribution | Mechanism |

| Capillary Permeability | Increased permeability enhances distribution | Allows easier passage of iothalamate into the interstitial fluid. |

| Plasma Protein Binding | Decreased binding enhances distribution | More free iothalamate is available to move across capillaries. |

| Dehydration | Decreases extravascular volume | Reduces the space available for iothalamate distribution. snmjournals.org |

| Fluid Retention | Increases extravascular volume | Expands the space for iothalamate distribution. ahajournals.org |

Pharmacokinetic and Biodistribution Investigations of Iothalamate Sodium I 131 in Preclinical Models

Pharmacokinetic Modeling Approaches for Iothalamate Sodium I 131 Clearance

The clearance of Iothalamate Sodium I 131 from the body is a critical measure for assessing renal function, particularly the glomerular filtration rate (GFR). To understand and quantify this process in preclinical models, researchers employ pharmacokinetic modeling, which uses mathematical models to describe the drug's movement through the body over time.

Application and Validation of Compartment Models

Compartmental models are mathematical constructs that simulate the distribution and elimination of a substance in the body. For Iothalamate Sodium I 131, studies in preclinical species have demonstrated that its pharmacokinetics are well-described by a two-compartment model. nih.gov This model assumes the body is composed of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).

In studies involving dogs, the classic two-compartment model has been shown to provide a more accurate estimation of renal function values compared to simpler one-compartment models. avma.org While a single-compartment model might offer utility in certain clinical situations due to requiring fewer plasma samples, the two-compartment approach is considered more precise for detailed pharmacokinetic analysis. avma.org The validation of these models is achieved by comparing the model's predictions with experimental data obtained from plasma samples collected over time after the administration of the compound. physiology.org The close agreement between theoretical curves generated from the model and the actual measured radioactivity in plasma samples confirms the model's applicability. physiology.org

Estimation of Kinetic Parameters in Preclinical Species

The application of compartmental models allows for the estimation of crucial pharmacokinetic parameters that define the behavior of Iothalamate Sodium I 131. These parameters include clearance, volume of distribution, and elimination half-life.

In studies with dogs, pharmacokinetic variables for iothalamate have been determined, showing a mean plasma clearance of 3.0 ± 0.7 mL/min/kg and a mean elimination half-life of 173 ± 53 minutes. researchgate.net The volume of distribution at a steady state was found to be 539 ± 73 mL/kg. researchgate.net Research in cross-bred swine using a double-isotope single-injection method estimated the mean glomerular filtration rate for [¹²⁵I]sodium iothalamate to be 5.33 ± 0.82 ml/kg/minute, with a biological half-life of 39.18 ± 7.44 minutes. avma.org These parameters are vital for quantifying the rate and extent of the compound's elimination, which directly reflects renal function.

Table 1: Pharmacokinetic Parameters of Iothalamate in Preclinical Species

| Parameter | Species | Value | Source |

|---|---|---|---|

| Plasma Clearance | Dog | 3.0 ± 0.7 mL/min/kg | researchgate.net |

| Elimination Half-Life (t½) | Dog | 173 ± 53 minutes | researchgate.net |

| Volume of Distribution (Vd) | Dog | 539 ± 73 mL/kg | researchgate.net |

| Glomerular Filtration Rate (GFR) | Swine | 5.33 ± 0.82 mL/kg/min | avma.org |

| Biological Half-Life (t½) | Swine | 39.18 ± 7.44 minutes | avma.org |

Comparative Pharmacokinetic Studies of Iothalamate Sodium I 131 across Animal Species

Comparative studies of Iothalamate Sodium I 131 pharmacokinetics across different animal species are essential for understanding interspecies variations and for the extrapolation of preclinical data. Research has shown that the kinetic parameters of iothalamate can differ between species.

For instance, the glomerular filtration and effective renal plasma flow values determined in swine are more closely related to those reported for dogs and cats than to values reported for humans. avma.org In dogs, the plasma clearance of iothalamate was measured at 3.0 ± 0.7 mL/min/kg. researchgate.net In swine, the GFR, which is the primary component of iothalamate clearance, was found to be 5.33 ± 0.82 ml/kg/minute. avma.org These differences underscore the importance of selecting appropriate animal models for specific research questions and considering species-specific physiology when interpreting pharmacokinetic data. Studies in rats have also been conducted to examine the tissue distribution and clearance of iothalamate, contributing to the body of comparative data. ajronline.orgscispace.com

Table 2: Comparative Clearance of Iothalamate Across Species

| Species | Clearance Parameter | Value | Source |

|---|---|---|---|

| Dog | Plasma Clearance | 3.0 ± 0.7 mL/min/kg | researchgate.net |

| Swine | Glomerular Filtration Rate | 5.33 ± 0.82 mL/kg/min | avma.org |

Renal Clearance Kinetics of Iothalamate Sodium I 131 in Animal Physiologic Research

The renal clearance of Iothalamate Sodium I 131 is a cornerstone of its use in animal physiologic research. The compound is primarily cleared from the body by the kidneys through glomerular filtration, without significant tubular secretion or reabsorption. unm.edu This characteristic makes its clearance rate a close approximation of the glomerular filtration rate (GFR), a key indicator of renal health. unm.edunih.gov

In numerous studies, the renal clearance of radio-iodinated iothalamate has been compared to that of inulin (B196767), the historical gold standard for GFR measurement. These comparisons have generally shown a high degree of correlation, with iothalamate clearance measuring 90% to 100% of the simultaneous clearance of inulin. scispace.comresearchgate.net This validates the use of Iothalamate Sodium I 131 as a reliable agent for GFR determination in preclinical research. unm.edunih.gov While the primary mechanism is filtration, some studies in rats have suggested the possibility of a minor component of tubular secretion, which could lead to a slight overestimation of GFR compared to inulin under certain conditions. scispace.com The compound's low plasma protein binding further facilitates its efficient filtration by the glomeruli. researchgate.net

Advanced Analytical Methodologies for Iothalamate Sodium I 131 Quantification in Research

Radioanalytical Methods for Quantification of Iothalamate Sodium I 131

Radioanalytical techniques are foundational for the quantification of Iothalamate Sodium I 131, leveraging the gamma emissions of the Iodine-131 isotope for detection and measurement.

Gamma Scintillation Counting Protocols for Iothalamate Sodium I 131

Gamma scintillation counting is the most direct and widely used method for quantifying I-131 labeled compounds. This technique relies on a scintillation detector, typically a thallium-activated sodium iodide (NaI(Tl)) crystal, which emits a flash of light (scintillation) when struck by a gamma ray. The intensity of the light is proportional to the energy of the gamma ray, allowing for quantification.

In a typical research protocol, biological samples such as plasma or urine are collected after the administration of Iothalamate Sodium I 131. aap.orgjst.go.jp Aliquots of these samples are then placed in a well-type scintillation counter, which surrounds the sample with the detector to maximize counting efficiency. aap.orgjst.go.jp The counter is coupled with a gamma spectrometer to isolate the characteristic 364 keV photopeak of I-131, distinguishing it from background radiation and other potential radionuclides. pharmacylibrary.com The counts per minute (CPM) recorded for the sample are compared against a standard of known I-131 activity to determine the concentration of the radiotracer in the original sample. jst.go.jp

Research has demonstrated that this method provides excellent correlation with other established markers for renal function studies. aap.org For instance, comparisons between Iothalamate Sodium I 131 clearance measured by gamma counting and inulin (B196767) clearance have shown a high degree of correlation (r = .995), affirming its accuracy. aap.org

| Parameter | Description | Source |

| Detector | Well-type Sodium Iodide (NaI) scintillation counter with gamma spectrometer. | aap.org, jst.go.jp |

| Isotope | Iodine-131 (131I) | aap.org |

| Samples | Plasma, Urine | aap.org, jst.go.jp |

| Quantification | The mean of beginning and end-point plasma radioactivity is used in the clearance formula. | aap.org |

| Key Advantage | High accuracy and reliability for measuring glomerular filtration rate. | aap.org |

An alternative approach involves gel scintillation counting, where the plasma sample is mixed with a gel scintillator. This method detects the beta radiation of I-131 and can offer higher detection efficiencies compared to gamma counting in a well-type crystal. nih.gov

Methodologies for Simultaneous Isotopic Quantification (e.g., 125I/131I co-analysis)

In certain research applications, it is advantageous to simultaneously measure two different radiolabeled markers. A common example is the co-administration of 125I-iothalamate and 131I-hippuran to measure glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) concurrently. researchgate.netsocietaitalianatrapiantidiorgano.com This dual-isotope technique requires a sophisticated counting system capable of differentiating between the gamma emissions of Iodine-125 (approximately 35 keV) and Iodine-131 (364 keV).

This is achieved using a dual-channel scintillation counter. ahajournals.org The instrument's pulse-height analyzers are configured to create two separate energy "windows," one centered around the 125I peak and the other around the 131I peak. By accounting for the spectral overlap (the "spillover" of counts from the higher-energy 131I into the lower-energy 125I window), the system can accurately determine the activity of each isotope in the same sample. ahajournals.org This simultaneous measurement improves the precision of long-term studies by correcting for variables such as inaccurate urine collection. researchgate.netsocietaitalianatrapiantidiorgano.comresearchgate.net

Non-Radioactive Analytical Techniques for Iothalamate Quantification in Research

While radioanalytical methods are highly effective, the handling of radioactive materials requires specialized facilities and protocols. Consequently, several robust non-radioactive analytical techniques have been developed and validated for the quantification of the iothalamate molecule in biological matrices. These methods are particularly valuable for large-scale clinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Iothalamate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard method for iothalamate quantification due to its exceptional specificity and sensitivity. scispace.comresearchgate.net This technique physically separates iothalamate from other components in the sample via liquid chromatography before it is ionized and detected by a tandem mass spectrometer.

The typical workflow involves a simple sample preparation step, such as protein precipitation with acetonitrile (B52724) or methanol (B129727). researchgate.netrug.nlresearchgate.net The cleared supernatant is then injected into the LC system. A reversed-phase column is commonly used to separate the polar iothalamate analyte. rug.nlresearchgate.net Detection is performed by electrospray ionization tandem mass spectrometry in multiple reaction monitoring (MRM) mode. scispace.comresearchgate.net MRM provides high specificity by monitoring a specific precursor-to-product ion transition for iothalamate (e.g., m/z 614.8 → 487.0 or 614.8 → 456.0). scispace.comresearchgate.net This specificity allows LC-MS/MS to overcome interferences that can affect other methods. scispace.comresearchgate.net

Validated LC-MS/MS methods demonstrate excellent performance characteristics, as detailed in the table below.

| Parameter | Serum/Plasma | Urine | Source |

| Linearity Range | 0.500–30.0 ng/mL | 10.0–5000 ng/mL | rug.nl, nih.gov |

| Lower Limit of Quantification (LLOQ) | 18.75 ng/mL | - | researchgate.net |

| Intra-assay Variation | <9% | <9% | researchgate.net |

| Inter-assay Variation | <9% | <9% | researchgate.net |

| Recovery | 93.6% to 104.1% | 93.6% to 104.1% | researchgate.net |

| Bias | <10% | <10% | rug.nl, nih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable method for iothalamate quantification. researchgate.netnih.gov This technique separates iothalamate from endogenous components in plasma and urine using a C18 reverse-phase column. researchgate.netnih.gov The separated compound is then detected by its absorbance of UV light, typically at a wavelength of 254 nm. researchgate.netnih.gov

Sample preparation usually involves a straightforward protein precipitation and extraction step with acetonitrile. researchgate.netnih.gov The method is robust, accurate, and less expensive than mass spectrometry-based techniques. researchgate.netnih.gov It has been fully validated according to regulatory guidelines and successfully applied in clinical studies. researchgate.netnih.gov

The table below summarizes typical performance parameters for an HPLC-UV method.

| Parameter | Plasma | Urine | Source |

| Linearity Range | 1–150 µg/mL | 25–1500 µg/mL | researchgate.net, nih.gov |

| Lower Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL | researchgate.net, nih.gov |

| Precision & Accuracy | Within 15% | Within 15% | researchgate.net, nih.gov |

| Recovery Range | 96.04–118.38% | 93.14%–114.74% | researchgate.net |

| UV Detection Wavelength | 254 nm | 254 nm | researchgate.net, nih.gov |

While highly effective, some earlier HPLC-UV methods had a narrower linear range, for example, 10 to 50 µg/mL for iothalamate in plasma. nih.govnih.gov

X-ray Fluorescence (XRF) Spectroscopy in Iothalamate Measurement

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique that can be used to determine the elemental composition of a sample. thermofisher.com It has been applied to the measurement of iodinated contrast agents like iothalamate by quantifying the iodine content. amegroups.orgnih.gov The method works by irradiating the sample with a primary X-ray source, causing the iodine atoms within the iothalamate molecules to emit characteristic fluorescent X-rays. thermofisher.com The intensity of these emitted X-rays is proportional to the concentration of iodine, and thus iothalamate. carleton.edu

XRF is a validated assay for related compounds like iohexol (B1672079) and offers the advantage of requiring minimal sample preparation. amegroups.orgnih.gov However, it generally requires specific instrumentation and may exhibit lower sensitivity compared to techniques like HPLC-UV. nih.gov While portable XRF analyzers have been explored for determining iodine in pharmaceutical products, demonstrating the technique's versatility, its primary application in this context is for bulk elemental analysis rather than trace quantification in complex biological matrices. spectroscopyonline.com

Methodological Standardization for Reproducible Iothalamate Clearance Measurements

The accurate and reproducible measurement of Glomerular Filtration Rate (GFR) using iothalamate is fundamental for clinical diagnostics and research, yet it is hampered by a significant lack of standardization across methodologies. nih.govresearchgate.netmdpi.com This variability in reported GFR results from different studies and laboratories raises questions about the scientific reliability of iothalamate clearance as a gold-standard measure of kidney function. nih.govresearchgate.netmdpi.com Achieving methodological standardization is crucial and involves addressing discrepancies in clearance procedures, analytical assays, and the protocols for GFR determination. nih.govresearchgate.net

A call for standardization has been made on three critical levels: the choice of filtration marker, the analytical method for quantifying the marker, and the establishment of a uniform, optimal procedure for the GFR measurement itself. nih.govmdpi.com The absence of certified reference materials for iothalamate in serum or plasma and the lack of evidence-based protocols contribute to the existing inconsistencies. nih.govresearchgate.netmdpi.com

Clearance Methodologies and Reproducibility

The method chosen to determine iothalamate clearance significantly influences the final GFR value. The two primary approaches, urinary clearance and plasma clearance, each present distinct challenges to standardization and reproducibility.

Urinary Clearance: Traditionally considered a reference method, urinary clearance of iothalamate has demonstrated strong evidence of accuracy. nih.govsocietaitalianatrapiantidiorgano.com However, this method is cumbersome, impractical for routine clinical use, and prone to errors from inaccurate urine collection. nih.gov Studies have highlighted a large hour-to-hour variability in the urinary excretion rate of iothalamate, which makes the urinary clearance technique less precise for monitoring long-term GFR changes. karger.com One study reported that hour-to-hour variation accounted for 45% of the variability for urinary clearance of iothalamate. karger.com

Plasma Clearance: Plasma clearance methods, which measure the disappearance of the marker from the blood after a bolus injection, are simpler and more convenient than urinary methods. nih.gov This approach has been shown to offer improved precision over urinary clearance, making it attractive for longitudinal studies where smaller sample sizes are desirable. nih.gov Research indicates that the variability in plasma clearance of iothalamate is significantly lower than that of urinary clearance, with one study finding it to be only 0.5%. karger.com However, the accuracy of plasma clearance is highly dependent on the protocol used, particularly the duration of sampling and the number of samples taken. nih.govnih.gov

Impact of Sampling Protocols on Plasma Clearance

The optimal duration for plasma sampling to accurately determine GFR remains a key area lacking standardization. nih.gov Research has demonstrated that protocols with short sampling intervals can lead to significant overestimation of GFR, especially in patients with lower kidney function. nih.gov

A study assessing the impact of study duration on plasma iothalamate clearance found that:

For patients with an estimated GFR >30 ml/min/1.73m², a 5-hour sampling duration resulted in a 17% overestimation, and a 2-hour duration led to a 54% overestimation compared to a 10-hour measurement. nih.gov

In patients with an estimated GFR <30 ml/min/1.73m², the overestimation was even more pronounced: 36% for a 5-hour study and 126% for a 2-hour study. nih.gov

Furthermore, shorter sampling durations were found to reduce the precision of the GFR estimate. nih.gov The strategy of using a single blood sample versus multiple samples also introduces variability, with single-sample methods being highly dependent on the precise timing of the sample collection relative to the patient's actual GFR. nih.gov

Analytical Method Standardization

A significant source of inter-laboratory variability stems from the different analytical methods used to quantify iothalamate concentrations in plasma and urine. oup.com Techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE-UV), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed, but there is a lack of standardization among these assays. oup.comnih.govresearchgate.net

Method Comparison: Studies comparing these methods have revealed discrepancies. For instance, interfering substances in patient samples can prevent accurate iothalamate quantification by CE-UV, whereas LC-MS/MS can circumvent these issues. nih.govresearchgate.net The development of robust LC-MS/MS methods offers a promising path toward more reliable and reproducible measurements by overcoming the limitations of older techniques, such as long analysis times and susceptibility to interferences. nih.govresearchgate.netresearchgate.net

Inter-laboratory Variation: Even when laboratories use the same assay from the same manufacturer for other GFR markers like cystatin C, significant inter-laboratory differences in measurements have been observed, leading to clinically relevant variations in GFR estimates. nih.gov This highlights the critical need for standardized calibrators and reference materials for iothalamate to ensure that results are comparable across different sites. oup.comuliege.be

The reproducibility for clearance measurements with iothalamate has been found to be generally similar to that of other markers like inulin and 99mTc-DTPA when measured simultaneously under controlled experimental conditions. snmjournals.org However, translating this to broader clinical practice requires robust standardization of both the clearance protocols and the analytical quantification methods.

Research Findings on Iothalamate Clearance Methodologies

| Study Focus | Clearance Method(s) Evaluated | Key Findings on Reproducibility and Accuracy | Reported Variability/Bias |

|---|---|---|---|

| Comparison of Clearance Methods nih.gov | Bolus plasma (ClpIVB), bolus renal (ClrIVB), infusion plasma (ClpINF), and infusion renal (ClrINF) clearance of iothalamate. | Bolus renal clearance (ClrIVB) provided an unbiased and precise measure of GFR compared to the standard infusion renal clearance (ClrINF). | ClrIVB was not significantly different from ClrINF. ClpIVB and ClpINF were positively biased, exceeding ClrINF by 11.8 mL/min/1.73 m² and 10.5 mL/min/1.73 m², respectively. nih.gov |

| Impact of Sampling Duration nih.gov | Bolus plasma clearance with sampling over 2, 5, and 10 hours. | Shorter sampling intervals significantly overestimated GFR and reduced precision. Longer studies with multiple samples improve precision and provide a better measure of renal function. | Compared to 10-h GFR, 5-h GFR was 17-36% higher and 2-h GFR was 54-126% higher, depending on the patient's GFR. Precision (as a percentage) decreased from 1.67% for 10-h to 7.07% for 2-h GFR. nih.gov |

| Reproducibility of Urinary vs. Plasma Clearance karger.com | Continuous infusion with both urinary and plasma clearance measurements. | Plasma clearance was found to be a more accurate and precise technique for monitoring long-term GFR changes due to high variability in urinary excretion rates. | Hour-to-hour variation accounted for 45% of variability in urinary clearance but only 0.5% in plasma clearance. karger.com |

| Development of Advanced Analytical Methods nih.govresearchgate.net | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) compared to capillary electrophoresis (CE-UV). | LC-MS/MS circumvents issues with interfering substances that can affect CE-UV, allowing for accurate quantification in more samples. | Excellent correlation between methods: GFR measured by LC-MS/MS vs. CE-UV showed a regression of y = 1.00x + 0.00. researchgate.net |

| Systematic Review of GFR Measurement Methods societaitalianatrapiantidiorgano.com | Renal and plasma clearance of iothalamate compared to inulin clearance (reference). | Renal clearance of iothalamate was found to measure GFR with sufficient accuracy (strong evidence). Evidence for plasma iothalamate clearance was insufficient to determine accuracy. | Sufficient accuracy was defined as a mean bias <10%, median bias <5%, and a high proportion of measurements falling within 10% and 30% of the reference. societaitalianatrapiantidiorgano.com |

Comparative Research of Iothalamate Sodium I 131 with Exogenous Glomerular Filtration Markers

Methodological Equivalence Studies with Inulin (B196767) Clearance in Research Settings

The cornerstone for establishing a reliable exogenous marker for glomerular filtration rate (GFR) is the demonstration of its methodological equivalence to the gold standard, inulin clearance. Numerous research studies have been conducted to compare the renal clearance of Iothalamate Sodium I 131 with that of inulin. These studies have consistently demonstrated a high degree of correlation and agreement between the two methods, solidifying the position of radioiodinated iothalamate as a valid tool for GFR measurement in research settings.

Subsequent research using the constant infusion technique further validated these findings. In one such investigation involving 21 patients and 90 simultaneous clearance determinations, the ratio of iothalamate ¹²⁵I to inulin clearance had a mean of 1.00, with a tight range of 0.93 to 1.09. ahajournals.orgahajournals.org This remarkable consistency across a patient cohort underscores the reliability of iothalamate as an inulin substitute. The practical advantages of using radioiodinated iothalamate, such as the significantly reduced laboratory processing time compared to the chemical determination of inulin, have also been highlighted. ahajournals.orgahajournals.org

While the majority of studies show a near 1:1 relationship, some have noted slight variations. For instance, a few reports have indicated that iothalamate clearance might slightly overestimate inulin clearance, particularly at higher GFR levels. scispace.com One study observed a range for the iothalamate/inulin ratio from 0.74 to 1.0 in one cohort and a similar range in a second, though the mean remained close to 1.0. scispace.com It is important to note that the precision of inulin measurement itself can be a limiting factor, with potential for inter-laboratory variability and interference from substances like glucose, which can affect the comparison. scispace.com

The mechanism of excretion for iothalamate has been shown to be primarily through glomerular filtration, similar to inulin, without significant tubular secretion or reabsorption, which is a fundamental prerequisite for an ideal GFR marker. rsna.org Studies in various animal models, including aglomerular fish and dogs, have supported the concept that iothalamate is excreted solely by glomerular filtration. rsna.org

The following table summarizes the findings from key methodological equivalence studies comparing iothalamate and inulin clearance:

Table 1: Comparative Data of Iothalamate vs. Inulin Clearance| Study Reference | Iothalamate Isotope | Number of Comparisons | Mean Iothalamate/Inulin Clearance Ratio | Correlation Coefficient (r) | Range of Ratio | Key Finding |

|---|---|---|---|---|---|---|

| Sigman et al. (1966) snmjournals.org | I-131 | 100 | 1.005 | Not Reported | Not Reported | Clearances of inulin and iothalamate are statistically identical. |

| Maher et al. (1969) aap.orgresearchgate.net | I-131 | 40 | Not Reported | 0.995 | Not Reported | Excellent correlation, accurately measures GFR. |

| Elwood & Sigman (1967) ahajournals.orgahajournals.org | I-125 | 90 | 1.00 | Not Reported | 0.93 - 1.09 | Accurate and time-saving technique for GFR measurement. |

| Sigman et al. (1965) scispace.com | I-131 | 26 (10 in first study, 16 in second) | ~1.0 | Not Reported | 0.74 - 1.0 | Ratio is near 1, though some variability exists. |

Comparative Analysis with Other Radiolabeled Glomerular Filtration Rate Markers

Beyond its equivalence with inulin, the utility of Iothalamate Sodium I 131 has been further contextualized through comparative studies with other radiolabeled GFR markers. These investigations are crucial for understanding the relative performance and interchangeability of different radiopharmaceuticals in clinical and research settings. The most common comparators include Technetium-99m diethylenetriaminepentaacetic acid (⁹⁹ᵐTc-DTPA) and Chromium-51 ethylenediaminetetraacetic acid (⁵¹Cr-EDTA).

Studies comparing radioiodinated iothalamate with ⁹⁹ᵐTc-DTPA have generally found a strong correlation and similar clearance values. For instance, a study in dogs with a wide range of GFRs simultaneously measured the clearances of inulin, ¹²⁵I-iothalamate, and ⁹⁹ᵐTc-Sn-DTPA and found that all three substances had virtually identical clearances. nih.govresearchgate.net This suggests that ⁹⁹ᵐTc-DTPA is an excellent alternative for GFR measurement, offering advantages in terms of accessibility and the favorable physical properties of Technetium-99m. nih.govresearchgate.net Research has also demonstrated a good correlation between ⁹⁹ᵐTc-DTPA clearance and iothalamate clearance. revistanefrologia.com However, it's worth noting that ⁹⁹ᵐTc-DTPA exhibits some protein binding (around 5-10%), which may lead to a slight underestimation of GFR compared to freely filtered markers like inulin and iothalamate. revistanefrologia.commesa-nhlbi.org The accuracy of ⁹⁹ᵐTc-DTPA may also vary depending on the commercial kit used. mesa-nhlbi.org

Comparisons with ⁵¹Cr-EDTA, another widely accepted GFR marker, have also shown good agreement with iothalamate. Both are considered reliable alternatives to inulin. nih.gov A systematic review concluded that there is strong evidence for the accuracy of urinary clearance of iothalamate and at least moderately strong evidence for the accuracy of renal clearance of ⁵¹Cr-EDTA for measuring GFR. researchgate.net The extra-renal clearance of iothalamate has been found to be slightly higher than that of ⁵¹Cr-EDTA, which is a factor to consider in their comparative assessment. nih.gov

The choice between these radiolabeled markers often depends on local availability, cost, and the specific clinical or research question. While Iothalamate Sodium I 131 is an approved agent for GFR measurement, the use of other isotopes like I-125 is common in research due to its longer half-life, which can be advantageous for certain study protocols. snmjournals.orgnih.gov The development of these various radiolabeled markers has provided a valuable toolkit for nephrology research, allowing for precise and reproducible GFR measurements.

The following table summarizes comparative findings between iothalamate and other radiolabeled GFR markers.

Table 2: Comparative Analysis of Iothalamate with Other Radiolabeled GFR Markers| Comparator Marker | Key Research Finding | Supporting Evidence/Context | Reference |

|---|---|---|---|

| ⁹⁹ᵐTc-DTPA | Clearances of iothalamate and ⁹⁹ᵐTc-DTPA are virtually identical. | A study in dogs showed near-identical clearance values for inulin, ¹²⁵I-iothalamate, and ⁹⁹ᵐTc-DTPA. | nih.govresearchgate.net |

| ⁹⁹ᵐTc-DTPA | Good correlation observed between ⁹⁹ᵐTc-DTPA and iothalamate clearance. | ⁹⁹ᵐTc-DTPA has 5-10% protein binding, which may slightly underestimate GFR compared to iothalamate. | revistanefrologia.com |

| ⁵¹Cr-EDTA | Both iothalamate and ⁵¹Cr-EDTA are considered reliable alternatives to inulin for GFR measurement. | A systematic review provided strong evidence for the accuracy of urinary iothalamate clearance. | researchgate.net |

| ⁵¹Cr-EDTA | Extra-renal clearance of iothalamate may be slightly higher than that of ⁵¹Cr-EDTA. | This difference is a consideration in their comparative assessment. | nih.gov |

Assessment of Iothalamate Sodium I 131 in Relation to Effective Renal Plasma Flow Markers

The assessment of renal function often involves the simultaneous measurement of both the glomerular filtration rate (GFR) and the effective renal plasma flow (ERPF). Iothalamate Sodium I 131, as a validated GFR marker, has been utilized in conjunction with ERPF markers to provide a more comprehensive picture of renal hemodynamics. The primary ERPF markers used in these comparative assessments are para-aminohippuric acid (PAH) and its radiolabeled analogue, ¹³¹I-orthoiodohippurate (OIH or Hippuran).

Studies have demonstrated the feasibility and accuracy of measuring GFR with radioiodinated iothalamate and ERPF with a radiolabeled ERPF marker simultaneously. In a study using a constant infusion technique, the clearance of ¹²⁵I-iothalamate was compared to inulin clearance for GFR, while the clearance of iodopyracet ¹³¹I was compared to PAH clearance for ERPF. ahajournals.orgahajournals.org The results showed a mean ratio of iodopyracet ¹³¹I to PAH clearance of 0.96 (range 0.86 to 1.04), indicating a strong correlation and the utility of this dual-isotope technique. ahajournals.orgahajournals.org This method significantly reduces the time required for analysis compared to traditional chemical methods for inulin and PAH. ahajournals.orgahajournals.org

A crucial application of the simultaneous use of GFR and ERPF markers is the ability to correct for inaccuracies in urine collection during clearance studies. Incomplete bladder emptying is a common source of error in urinary clearance methods. By co-infusing ¹²⁵I-iothalamate (for GFR) and ¹³¹I-hippuran (for ERPF), a correction factor can be derived from the plasma and urinary clearances of ¹³¹I-hippuran to adjust the ¹²⁵I-iothalamate clearance. researchgate.netnih.gov This correction method has been shown to significantly improve the precision of GFR measurements. One study found that the intratest and intertest coefficients of variation were substantially smaller for the corrected GFR measurement compared to the standard method. nih.gov This enhanced precision is particularly important for longitudinal studies tracking changes in GFR over time, as it reduces the sample size needed to detect significant differences. nih.gov Without this correction, GFR can be easily underestimated. researchgate.net

The filtration fraction, calculated as the ratio of GFR to ERPF, is another valuable parameter that can be derived from these simultaneous measurements. nih.gov Changes in filtration fraction can provide insights into the pathophysiology of various kidney diseases.

The following table summarizes the key findings regarding the assessment of iothalamate in relation to ERPF markers.

Table 3: Assessment of Iothalamate in Relation to ERPF Markers| ERPF Marker | Methodology | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Iodopyracet ¹³¹I | Simultaneous constant infusion with ¹²⁵I-iothalamate and comparison to PAH clearance. | Mean ratio of iodopyracet ¹³¹I to PAH clearance was 0.96. | Demonstrates the accuracy of a dual-isotope technique for simultaneous GFR and ERPF measurement. | ahajournals.orgahajournals.org |

| ¹³¹I-hippuran | Simultaneous infusion with ¹²⁵I-iothalamate to correct for inaccurate urine collection. | The correction method significantly improved the precision of GFR measurements, reducing intratest and intertest variation. | Enhances the reliability of GFR determination, especially in long-term studies. | nih.gov |

| ¹³¹I-hippuran | Comparison of uncorrected and corrected ¹²⁵I-iothalamate GFR measurements. | Agreement between repeated GFR measurements was much higher with the correction method. | Highlights the risk of underestimating GFR without correction for voiding errors. | researchgate.net |

| p-Aminohippuric acid (PAH) | Simultaneous determination of iothalamate and PAH in serum and urine by chromatography. | A simple and rapid method was developed for the concurrent measurement of both markers. | Facilitates the efficient estimation of GFR and ERPF. | nih.gov |

Theoretical Frameworks and Mathematical Modeling of Iothalamate Sodium I 131 Dynamics

Development and Refinement of Kinetic Models for Iothalamate Clearance Data

The kinetics of Iothalamate Sodium I 131 are most commonly described by compartmental models, which simplify the complex physiological processes of distribution and elimination into a system of interconnected compartments.

One-Compartment Model: In its simplest form, a one-compartment model can be applied. This model assumes that the entire body acts as a single, well-mixed compartment from which the substance is eliminated. While straightforward, this model may overestimate GFR because it doesn't fully account for the initial distribution phase of the tracer. avma.orgjst.go.jp Despite this, for practical purposes, especially in clinical settings, the one-compartment model can provide a reasonable approximation of GFR, with studies showing a close correlation with other clearance methods. jst.go.jp

Two-Compartment Model: A more refined and widely accepted approach is the two-compartment model. ujms.netjst.go.jp This model conceptualizes the body as a central compartment (representing plasma and highly perfused organs) and a peripheral compartment (representing less perfused tissues). Following intravenous injection, Iothalamate Sodium I 131 is introduced into the central compartment, from which it is both eliminated by the kidneys and distributed to the peripheral compartment. Over time, it returns from the peripheral to the central compartment to be cleared.

The plasma disappearance curve in a two-compartment model is described by a biexponential equation: Y = Ae-αt + Be-βt jst.go.jpnih.gov

Where:

Y is the plasma concentration of the tracer at time t .

A and B are the zero-time intercepts of the two exponential components.

α and β are the rate constants for the fast (distribution) and slow (elimination) phases, respectively. nih.gov

The clearance (C) can then be calculated using the formula derived by Sapirstein and others: C = Dose / (A/α + B/β) jst.go.jpnih.gov

This model provides a more accurate representation of the physiological reality of drug distribution and elimination than the one-compartment model. avma.org Studies have demonstrated a strong correlation between GFR values obtained using the two-compartment model for Iothalamate Sodium I 131 and those from reference methods like inulin (B196767) clearance. ujms.net

Multi-Compartment Models: While the two-compartment model is standard, higher-order models (e.g., three-compartment) have been explored. However, fitting these more complex models to clinical data can be challenging and may not always provide a significantly better fit or more accurate GFR estimation. nih.gov

The choice of model and the duration of sampling can significantly impact the calculated GFR. Shorter sampling periods may lead to an overestimation of GFR, as the initial, rapid distribution phase has a greater influence on the calculated clearance. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Iothalamate in a Two-Compartment Model

This table presents typical pharmacokinetic parameters obtained from nonlinear modeling of plasma concentration-time profiles of iothalamate in patients, as described by a two-compartment model. nih.gov

| Parameter | Median | First Quartile (Q1) | Third Quartile (Q3) |

| A (μg/mL) | 11.2 | 8.8 | 15.1 |

| α (per min) | 0.15 | 0.11 | 0.19 |

| B (μg/mL) | 17.5 | 13.5 | 22.3 |

| β (per min) | 0.01 | 0.01 | 0.02 |

| α-phase half-life (min) | 4.7 | 3.7 | 6.2 |

| β-phase half-life (min) | 66.0 | 48.0 | 97.0 |

This data is illustrative and based on findings from a study on patients with chronic kidney disease. Individual parameters can vary.

External Counting Approaches for Real-Time Iothalamate Sodium I 131 Kinetic Monitoring

A significant advancement in monitoring Iothalamate Sodium I 131 kinetics is the use of external counting techniques. This non-invasive method offers a practical alternative to multiple blood draws for determining the plasma disappearance curve. jst.go.jpphysiology.org

In this approach, a scintillation detector is placed over a highly vascularized area, such as the head or heart, to continuously measure the radioactivity as the tracer is cleared from the circulation. jst.go.jp The resulting curve of radioactivity versus time mirrors the plasma disappearance curve obtained from blood sampling. physiology.org

This external monitoring provides a real-time assessment of the tracer's kinetics. The data can be plotted on semilogarithmic paper, and the slopes and intercepts of the fast and slow components of the curve can be determined, similar to the analysis of plasma samples. jst.go.jp From these parameters, the GFR can be calculated using the same two-compartment model equations.

Studies have shown a high correlation between GFR values determined by the external counting method and those obtained through traditional blood and urine sample counting methods, as well as with other established clearance techniques. jst.go.jp For instance, a correlation coefficient of 0.86 was found between the external counting method for Iothalamate Sodium I 131 and simultaneous thiosulfate (B1220275) clearance. jst.go.jp

The primary advantages of external counting are:

Non-invasiveness: It eliminates the need for multiple venipunctures. jst.go.jp

Simplicity and Practicality: The procedure is less labor-intensive than methods requiring urine collection. jst.go.jp

Real-Time Data: It allows for continuous monitoring of tracer kinetics.

This method has proven to be a practical and accurate tool for the serial assessment of GFR in various clinical and research settings. physiology.org

Interactive Data Table: Comparison of GFR Measurement Methods

This table illustrates the strong correlation found between GFR values measured by different methods in a research setting. jst.go.jp

| Comparison | Correlation Coefficient (r) |

| Sample Counting Method vs. Thiosulfate Clearance | 0.89 |

| External Counting Method vs. Thiosulfate Clearance | 0.86 |

This data highlights the validity of both sample and external counting of Iothalamate Sodium I 131 for GFR assessment.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.